molecular formula C15H11F3N2O2 B2984470 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309727-47-5

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2984470
CAS No.: 2309727-47-5
M. Wt: 308.26
InChI Key: IQMHCQUVHBKQFM-UHFFFAOYSA-N
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Description

The compound 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine features a pyrrolo[3,4-b]pyridine core, a bicyclic heterocycle containing fused pyrrole and pyridine rings. The 3-(trifluoromethoxy)benzoyl substituent at the 6-position introduces significant lipophilicity and electron-withdrawing effects, which are critical for modulating pharmacokinetic and pharmacodynamic properties.

This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles. For instance, pyrrolopyridine derivatives are explored as kinase inhibitors, anticancer agents, and central nervous system modulators .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)22-12-5-1-3-10(7-12)14(21)20-8-11-4-2-6-19-13(11)9-20/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMHCQUVHBKQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Pyrrolo[3,4-b]pyridine Core

Trifluoromethoxy vs. Difluoromethoxy Substituents
  • Target Compound: The trifluoromethoxy group (-OCF₃) enhances metabolic stability and membrane permeability compared to non-fluorinated analogs due to its strong electron-withdrawing nature and resistance to enzymatic degradation.
  • Structural Molecular formula C₂₀H₁₄F₂N₂O₂ (MDL: MFCD28160551) .
Trifluoromethyl vs. Trifluoromethoxy Groups
  • Price: ~¥4425.6/g (Bidepharm) .
Hydrochloride Salt Forms
  • Analog : 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 1346808-65-8)
    • Hydrochloride salts improve solubility in polar solvents, enhancing bioavailability. Molecular formula: C₇H₈ClFN₂ .
  • Analog : 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 147740-02-1)
    • Dihydrochloride form further increases solubility (Molecular weight: 193.08 g/mol) .

Core Modifications: Pyrrolo[3,4-b]pyridine vs. Related Heterocycles

Compound Class Key Features Example (CAS/Evidence)
Pyrrolo[3,4-b]pyridine Bicyclic core with nitrogen atoms at positions 1, 3, and 5. Target compound (this article)
Imidazo[4,5-c]pyridine Additional nitrogen in imidazole ring; explored as kinase inhibitors. 1189749-35-6
Triazolo[3,4-b]thiadiazole Fused triazole and thiadiazole rings; antimicrobial/anti-inflammatory uses. Compounds in

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Property/Activity Reference
6-[3-(Trifluoromethoxy)benzoyl]-pyrrolo[3,4-b]pyridine (Target) C₁₆H₁₂F₃N₂O₂ 337.28 -OCF₃ High lipophilicity, metabolic stability Inferred
(4-(Difluoromethoxy)phenyl)-pyrrolo[3,4-b]pyridin-6-yl methanone C₂₀H₁₄F₂N₂O₂ 364.34 -OCHF₂ Moderate solubility, lower logP
3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine hydrochloride C₈H₈ClF₃N₂ 224.61 -CF₃ Enhanced BBB penetration
3-Fluoro-pyrrolo[3,4-b]pyridine hydrochloride C₇H₈ClFN₂ 190.61 -F Improved solubility

Biological Activity

The compound 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C14H10F3N2O
  • Molecular Weight : 284.24 g/mol

Structural Features

The structure features a pyrrolo[3,4-b]pyridine core with a trifluoromethoxy substituent that enhances its lipophilicity and potentially its biological activity.

Antitumor Activity

Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A derivative similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Properties

Pyrrolo[3,4-b]pyridines have also been evaluated for their antimicrobial effects:

  • Activity Against Mycobacterium tuberculosis : Certain derivatives have demonstrated promising activity against Mtb by inhibiting the InhA enzyme crucial for fatty acid synthesis in bacteria .
  • Study Findings : Compounds with modifications in the pyridine ring maintained efficacy while enhancing solubility and reducing toxicity to mammalian cells.

Neuroprotective Effects

The neuroprotective potential of pyrrolo[3,4-b]pyridines has been explored:

  • Target Diseases : These compounds may be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
  • Research Evidence : Studies have shown that certain derivatives can enhance cognitive function in animal models by acting on dopamine receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentEffect on Activity
TrifluoromethoxyIncreases lipophilicity and receptor binding affinity
Benzoyl groupEnhances cytotoxicity against cancer cells
Modifications on the pyrrole ringInfluence neuroprotective properties

Case Study 1: Anticancer Activity

In a study investigating various pyrrolo[3,4-b]pyridine derivatives, this compound was found to exhibit potent activity against several cancer cell lines. The compound's mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial properties of this compound. The results indicated that it effectively inhibited the growth of Mtb in vitro. The compound's structural modifications were correlated with enhanced activity and reduced cytotoxicity towards human cells.

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